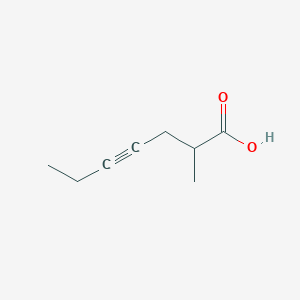

2-Methylhept-4-ynoic acid

Description

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2-methylhept-4-ynoic acid |

InChI |

InChI=1S/C8H12O2/c1-3-4-5-6-7(2)8(9)10/h7H,3,6H2,1-2H3,(H,9,10) |

InChI Key |

JRIIYTZWUDBBIA-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCC(C)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Acyl Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution to form derivatives like esters, amides, and acid chlorides.

Esterification

Reaction with methanol in the presence of sulfuric acid yields methyl 2-methylhept-4-ynoate:

-

Conditions : Reflux with acid catalyst (e.g., H₂SO₄ or HCl).

-

Yield : >90% under optimized industrial continuous flow conditions.

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to 2-methylhept-4-ynoyl chloride :

-

Conditions : Anhydrous CHCl₃, pyridine as base, room temperature .

-

Applications : Intermediate for amide/ester synthesis.

Alkyne-Specific Reactions

The triple bond undergoes addition and oxidation reactions.

Hydrohalogenation

Reaction with hydrogen halides (e.g., HCl) produces halogenated alkenes:

-

Regioselectivity : Follows anti-Markovnikov addition due to electron-withdrawing carboxylic group.

Oxidation

Ozonolysis or KMnO₄-mediated cleavage generates dicarboxylic acids :

-

Conditions : Ozone in CH₂Cl₂ followed by reductive workup.

Reduction Reactions

The carboxylic acid and alkyne groups can be selectively reduced.

Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH₄) reduces the acid to 2-methylhept-4-yn-1-ol:

-

Yield : ~85%.

Alkyne Hydrogenation

Catalytic hydrogenation (H₂/Pd) saturates the triple bond to form 2-methylheptanoic acid:

-

Selectivity : Partial hydrogenation requires Lindlar catalyst for cis-alkene formation.

Decarboxylation

Thermal or oxidative decarboxylation removes CO₂, yielding hydrocarbons :

Comparative Reaction Data

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Evidence: The provided materials lack direct information on 2-methylhept-4-ynoic acid, forcing reliance on analogous compounds. For example, alkyne-containing acids like propiolic acid (HC≡CCOOH) are known for explosive polymerization risks, but extrapolation to 2-methylhept-4-ynoic acid is speculative.

- Key Contrasts: Unlike phenoxypropionic acids (), 2-methylhept-4-ynoic acid’s alkyne group may confer higher reactivity but lower environmental persistence.

4. Further experimental data are required to validate its physicochemical and toxicological profile.

Q & A

Q. How can multivariate analysis be applied to optimize the synthetic yield of 2-Methylhept-4-ynoic acid under varying catalytic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.